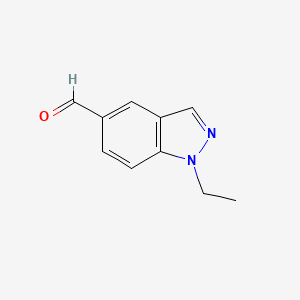
1-Ethyl-1H-indazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1-Ethyl-1H-indazole-5-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its potential in developing anti-cancer and anti-inflammatory agents. Research has shown that derivatives of indazole compounds exhibit significant biological activities, including anticandidal properties against strains like Candida albicans and Candida glabrata . The synthesis of these derivatives often involves modifying the indazole structure to enhance its therapeutic efficacy.
Case Study: Anticandidal Activity
A study evaluated a series of indazole derivatives for their anticandidal activity, revealing that specific modifications to the indazole scaffold significantly improved efficacy against resistant strains of Candida . For instance, compounds with N,N-diethylcarboxamide substituents demonstrated superior activity compared to others, highlighting the importance of structural variations in drug design.
Biological Research
The compound is utilized in biological research to investigate the mechanisms of action of indazole derivatives. This includes studying their interactions with various biological targets and understanding their pharmacodynamics. For example, recent studies have focused on the anti-inflammatory properties of certain indazole derivatives, with promising results indicating low cytotoxicity in human cell lines .
Material Science
In material science, this compound is explored for its potential in creating novel materials such as polymers and coatings. Its unique chemical structure allows for the development of materials with specific properties, which can be tailored for various applications, including electronics and protective coatings.
Agricultural Chemistry
The compound has also been investigated for its applications in agricultural chemistry, particularly in the development of new agrochemicals aimed at enhancing crop protection and yield. Research indicates that indazole derivatives can be formulated into effective pesticides and herbicides due to their biological activity against plant pathogens .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material in various testing procedures. Its stability and well-characterized properties make it suitable for ensuring accuracy in chemical analyses across multiple platforms .
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-ethylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-4-3-8(7-13)5-9(10)6-11-12/h3-7H,2H2,1H3 |
Clave InChI |
JKZHGCVILKXVAR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=O)C=N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













